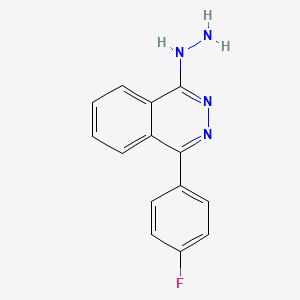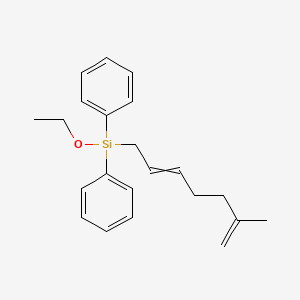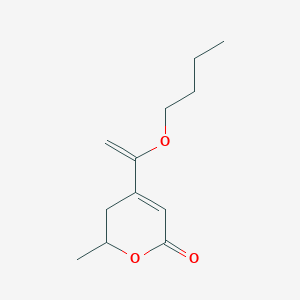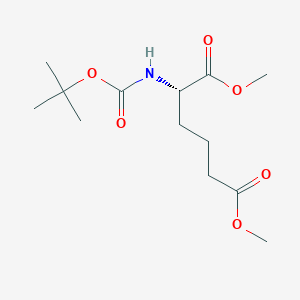
9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)-: is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its unique structural features, which include a hydroxy group at the 3-position and a methoxyphenyl group at the 1-position of the anthracenedione core. These modifications impart distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the primary starting material.
Oxidation: Anthracene is oxidized to 9,10-anthraquinone using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4).
Hydroxylation: The 9,10-anthraquinone is then hydroxylated at the 3-position using reagents like sodium hydroxide (NaOH) and hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as aluminum chloride (AlCl3).
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and other reduced forms.
Substitution Products: Various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Dye Synthesis: The compound is used as an intermediate in the synthesis of various dyes and pigments due to its chromophoric properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Anticancer Research: Preliminary studies suggest that the compound may have anticancer properties, particularly in inhibiting the growth of certain cancer cells.
Industry:
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to cell death, which is another mechanism contributing to its potential anticancer effects.
Comparación Con Compuestos Similares
9,10-Anthracenedione: The parent compound without the hydroxy and methoxyphenyl groups.
1-Hydroxy-9,10-anthracenedione: A derivative with a hydroxy group at the 1-position.
2-Methoxy-9,10-anthracenedione: A derivative with a methoxy group at the 2-position.
Uniqueness:
Structural Modifications: The presence of both hydroxy and methoxyphenyl groups in 9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- imparts unique chemical and physical properties, making it more versatile in various applications.
Enhanced Activity: These modifications can enhance the compound’s activity in biological and industrial applications compared to its simpler counterparts.
Propiedades
Número CAS |
428866-34-6 |
|---|---|
Fórmula molecular |
C21H14O4 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
3-hydroxy-1-(2-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14O4/c1-25-18-9-5-4-6-13(18)16-10-12(22)11-17-19(16)21(24)15-8-3-2-7-14(15)20(17)23/h2-11,22H,1H3 |
Clave InChI |
WNAGTDDNQKQSIR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=C3C(=CC(=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine](/img/structure/B12590841.png)


![Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate](/img/structure/B12590862.png)

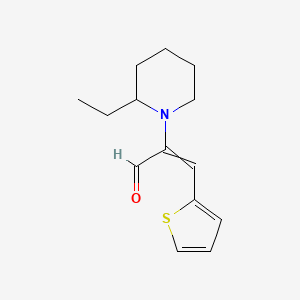

![7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12590886.png)
